![molecular formula C22H27N3O3 B5617998 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine](/img/structure/B5617998.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex processes aimed at achieving high affinity and selectivity towards specific receptors. For instance, the synthesis of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives has been described, demonstrating a methodology that could be adapted for the synthesis of the compound . These derivatives have shown high affinity and selectivity against the histamine-3 receptors (H3R), indicating a sophisticated approach in their design and synthesis to target specific biological activities (Dandu et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showcasing the planarity of benzothiazol and imidazol rings and the chair conformation of the piperidin ring. These details highlight the importance of molecular geometry in the biological activity and interaction of these compounds (Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives are crucial for understanding its reactivity and potential as a drug candidate. For instance, the discovery of clinical candidates like K-604, involving the acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitor, underlines the relevance of such compounds in therapeutic applications. The chemical reactions involved in their synthesis, including the insertion of a piperazine unit, enhance aqueous solubility and oral absorption, indicating the chemical properties essential for drug development (Shibuya et al., 2018).
Physical Properties Analysis
The physical properties of compounds like 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole have been characterized by techniques like IR, NMR, and UV-vis spectroscopy, alongside single-crystal X-ray diffraction. Such analyses provide insights into the stability, crystalline structure, and electronic properties of these compounds, which are essential for understanding the physical characteristics of the compound (Özdemir et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of similar compounds, are critical for their biological activity and pharmacological profile. Studies on compounds like 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine highlight the potential of these entities as NMDA receptor ligands, indicating the intricate relationship between chemical structure and biological function. Such analyses contribute to a deeper understanding of the chemical behavior and potential applications of the target compound (Wright et al., 1999).
Eigenschaften
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(17-6-7-19-20(13-17)28-12-11-27-19)25-9-2-5-18(15-25)21-23-8-10-24(21)14-16-3-1-4-16/h6-8,10,13,16,18H,1-5,9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMJBJMHJCZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.